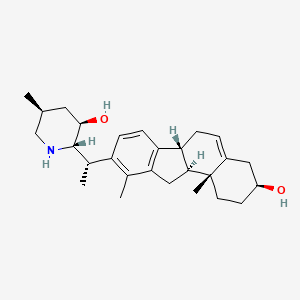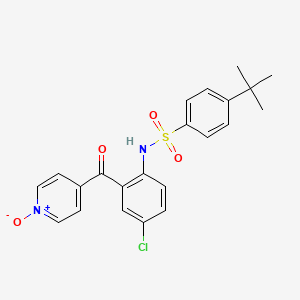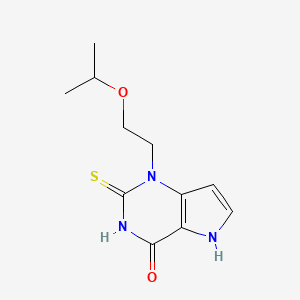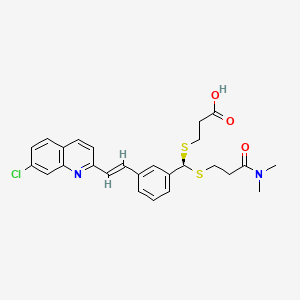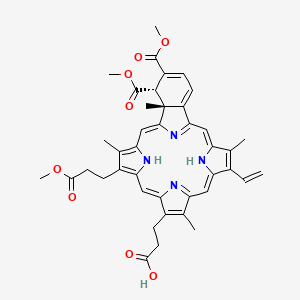
MK-5108
Overview
Description
MK-5108, also known as VX-689, is a highly potent and specific inhibitor of Aurora A kinase . It has an IC50 value of 0.064 nM . It is a novel small molecule that shows robust selectivity for Aurora A over Aurora B and Aurora C .
Molecular Structure Analysis
This compound has a molecular formula of C22H21ClFN3O3S and a molecular weight of 461.94 . A crystal structure of an Aurora A/MK-5108 complex suggests the chemical basis for its higher specificity .Chemical Reactions Analysis
This compound inhibits Aurora-A activity in an ATP-competitive manner . It shows robust selectivity against other family kinases Aurora-B (220-fold) and Aurora-C (190-fold) .Scientific Research Applications
Anticancer Activity in Non-Small-Cell Lung Cancer (NSCLC)
MK-5108, as an Aurora A kinase inhibitor, exhibits potent anticancer activity in various malignancies, including breast, cervical, colon, ovarian, and pancreatic cancers. Specifically, it demonstrates significant efficacy in NSCLC cell lines, both as a single agent and in combination with chemotherapy drugs like cisplatin and docetaxel. This effectiveness is attributed to its ability to inhibit cell growth, induce cell cycle arrest, and prompt apoptosis (Chinn, Holland, & Mack, 2014).
Targeting Aurora-A Kinase for Tumor Growth Inhibition
This compound is specifically designed to inhibit Aurora-A kinase, a key regulator in mitosis. Overexpression of Aurora-A in cancers results in abnormal mitosis, leading to chromosomal instability and tumorigenesis. The selective inhibition of Aurora-A by this compound has shown promising results in reducing tumor growth in various human cancer cell lines and xenograft models. It also enhances the effectiveness of chemotherapy agents like docetaxel without exacerbating their adverse effects (Shimomura et al., 2010).
Clinical Trials in Advanced Solid Tumors
A Phase I clinical trial of this compound, assessing its efficacy and safety as monotherapy and in combination with docetaxel in patients with advanced solid tumors, found it to be well-tolerated at high doses. The study provides insights into the pharmacokinetics and pharmacodynamics of this compound, highlighting its potential as a cancer therapeutic (Amin et al., 2016).
Application in Ovarian Cancer Stem Cells
This compound's inhibition of Aurora-A kinase in epithelial ovarian cancer stem cells leads to cell cycle arrest and impacts the NFκB pathway. Since these stem cells are known for their chemoresistance and role in cancer recurrence, this compound's effectiveness against them suggests its potential in targeting recurrent ovarian cancer (Chefetz, Holmberg, Alvero, Visintin, & Mor, 2011).
Inhibiting Uterine Leiomyosarcoma Growth
This compound targets Aurora A kinase in uterine leiomyosarcoma (ULMS), a poorly understood cancer with limited treatment options. By inhibiting Aurora A, this compound reduces tumor proliferation and induces apoptosis in ULMS cell lines and xenograft models. This finding suggests a new therapeutic approach for ULMS (Shan et al., 2012).
Enhancement of Lymphoma Cell Death
This compound, in combination with histone deacetylase inhibitor vorinostat, shows enhanced lymphoma cell death. This combination leads to acetylation of p53 and repression of c-Myc, hTERT, and microRNA levels, suggesting a synergistic approach in lymphoma treatment (Kretzner et al., 2009).
Attenuation of Renal Fibrosis in Chronic Kidney Disease
This compound demonstrates potential in treating renal fibrosis in chronic kidney disease (CKD) by inhibiting the Aurora-A kinase. Its use in animal and cell models showed significant reduction in fibrosis, suggesting its role as a therapeutic agent in CKD (Jiang et al., 2021).
Role in Idiopathic Pulmonary Fibrosis
In idiopathic pulmonary fibrosis, this compound has been identified as an inhibitor of YAP nuclear localization, which is involved in fibroblast activation and lung remodeling. This role of this compound in modulating lung fibrosis highlights its potential in treating this progressive lung disease (Yang et al., 2022).
Mechanism of Action
Target of Action
MK-5108 is a potent inhibitor of Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
This compound acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding. This disrupts the normal function of Aurora A, leading to cell cycle arrest and ultimately cell death in cancer cells.
Biochemical Pathways
AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . This compound induces cell cycle arrest by affecting the NF-ĸB pathway .
Result of Action
This compound inhibits the growth of human tumor cell lines in culture and in different xenograft models . It induces G2/M accumulation, polyploidy, and apoptosis (increased sub-G1/PARP cleavage) . Levels of Aurora A, TACC3, and Plk1 diminish .
Action Environment
The efficacy of this compound can be influenced by the combination with other drugs. For instance, the combination of this compound and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel . .
Safety and Hazards
properties
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVIRAZGMYMNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026054 | |
| Record name | MK-5108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010085-13-8 | |
| Record name | MK-5108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-5108 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-5108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-5108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



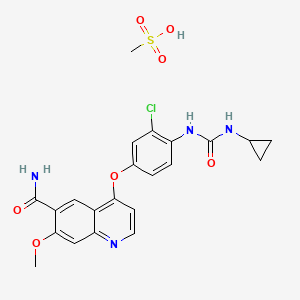
![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)
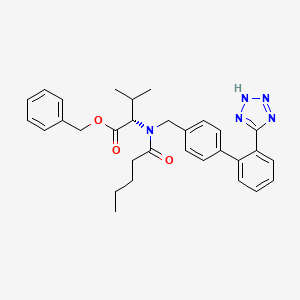

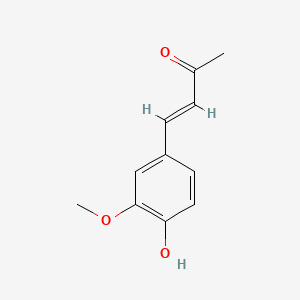
![N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide](/img/structure/B1683809.png)
